hodological licati
BENGH ey cricn

Tebapivat in Clinical Trials: Application Notes
and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tebapivat

Cat. No.: B15144790

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and
experimental protocols for Tebapivat (AG-946), an investigational oral, allosteric activator of
the pyruvate kinase (PK) enzyme, in clinical trials for Sickle Cell Disease (SCD) and
Myelodysplastic Syndromes (MDS).

Quantitative Data Summary

The following tables summarize the dosage and administration of Tebapivat in key clinical
trials.

Table 1: Tebapivat Dosage and Administration in Sickle Cell Disease (SCD)
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Clinical Trial Administratio  Treatment Patient
- Phase Dosage ) ]
Identifier n Route Duration Population
Patients with
SCD (HbSS,
12-week HbSC, HbS/
double-blind BO-
2.5mg, 5.0 period, with thalassemia,
NCT0692497 o mg, or 7.5 mg  Oral (tablet) an optional HbS/B+-
Dose-Finding ) )
0 once daily 52-week thalassemia,
(QD)[11I2] open-label or other
extension[1] variants)

[2] aged 16
years and
older[2][3]

2mgor5 mg .
NCT0453679 ) Adult patients
1 once daily 28 days[4] ]
2 with SCDJ[4]
(QD)[4]

Table 2: Tebapivat Dosage and Administration in Myelodysplastic Syndromes (MDS)
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Clinical Trial Administratio  Treatment Patient
- Phase Dosage ) ]
Identifier n Route Duration Population
Phase 2a: Up
to 16 weeks,
with an
Phase 2a: 5 optional
mg once daily extension of
(QD). Phase up to 156 Patients with

NCT0549044 2b: Three weeks. anemia due

2al2b _ Oral _

6 different dose Phase 2b: Up  to lower-risk
levels are to 24 weeks, MDS[6][7][8]
being with an
evaluated.[5] optional

extension of
up to 156

weeks.[5]

Mechanism of Action: Pyruvate Kinase Activation

Tebapivat is a novel pyruvate kinase (PK) activator that targets the red blood cell-specific
isoform (PKR) and the M2 isoform (PKM2).[9] In red blood cells, the activation of PKR has a
dual effect on the underlying pathophysiology of sickle cell disease:

 Increased ATP Production: Enhanced PKR activity increases the production of adenosine
triphosphate (ATP).[10][11] ATP is crucial for maintaining red blood cell membrane integrity
and function.[10]

o Decreased 2,3-DPG Levels: PKR activation leads to a reduction in the glycolytic
intermediate 2,3-diphosphoglycerate (2,3-DPG).[10][11] Lower levels of 2,3-DPG increase
hemoglobin's affinity for oxygen, which in turn reduces the polymerization of sickle
hemoglobin (HbS).[10]

This mechanism is hypothesized to reduce red blood cell sickling, decrease hemolysis, and
improve anemia.[10][12]
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Signaling Pathway

The following diagram illustrates the proposed signaling pathway of Tebapivat in red blood

cells.

Red Blood Cell

2.3-DPG Decreased Increased 02 Af_fmny Reduceq HbS
of Hemoglobin Polymerization
Tebapivat Activates Pyruvate Kinase (PKR) Catalyzes final step Glycolysis
ATP Increased Improved Mgmbrane
Integrity

Click to download full resolution via product page

Tebapivat's Mechanism of Action in Red Blood Cells.

Experimental Protocols

The following sections detail the methodologies for key experiments in Tebapivat clinical trials.
Patient Screening and Eligibility
Inclusion Criteria (Sickle Cell Disease - NCT06924970):[2][3]

e Documented diagnosis of SCD (HbSS, HbSC, HbS/30-thalassemia, HbS/B+-thalassemia, or
other variants).

e Hemoglobin level between 5.5 and 10.5 g/dL, confirmed by an average of at least two
measurements taken at least 7 days apart during the screening period.

« If receiving hydroxyurea, the dose must have been stable for at least 90 days before
randomization. A 90-day washout period is required for patients who have discontinued
hydroxyurea.

Exclusion Criteria (Sickle Cell Disease - NCT06924970):[2]
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e Receiving regularly scheduled red blood cell transfusions.
e More than 10 sickle cell pain crises in the 12 months prior to providing informed consent.

» Use of anabolic steroids within 4 weeks of randomization (testosterone replacement therapy
for hypogonadism is permitted if the dose is stable for at least 10 weeks).

» Hospitalization for a sickle cell pain crisis or other vaso-occlusive event within 14 days of
providing informed consent or randomization.

Inclusion Criteria (Myelodysplastic Syndromes - NCT05490446):[6]
o Hemoglobin concentration below 11.0 g/dL during the 4-week screening period.
o Eastern Cooperative Oncology Group (ECOG) Performance Status of O, 1, or 2.

e If receiving iron chelation therapy, the dose must have been stable for at least 56 days
before the first dose of the study drug.

Study Design and Treatment Allocation

Sickle Cell Disease (NCT06924970):

This is a randomized, double-blind, placebo-controlled, dose-finding study. Participants are
randomly assigned to one of four treatment arms: 2.5 mg Tebapivat, 5.0 mg Tebapivat, 7.5 mg
Tebapivat, or a matched placebo, all administered orally once daily for a 12-week double-blind
period.[2] Following this, eligible participants may enter a 52-week open-label extension period
where they will receive the same dose of Tebapivat they were assigned to during the double-
blind phase.[1][2]

Myelodysplastic Syndromes (NCT05490446):

This study consists of two parts: a Phase 2a proof-of-concept and a Phase 2b dose-evaluation.
In Phase 2a, participants received 5 mg of Tebapivat orally once daily. In Phase 2b, the
efficacy of three different dose levels of Tebapivat is being evaluated.[5]

Experimental Workflow
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The following diagram outlines the typical workflow for a patient participating in a Tebapivat
clinical trial.

Screening Period
(Informed Consent, Eligibility Assessment,
Baseline Measurements

Randomization
(for placebo-controlled trials)

Treatment Period
(Double-Blind or Open-Label)
- Drug Administration
- Regular Monitoring
- Efficacy & Safety Assessmentg
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Open-Label Extension
(Optional)

End of Treatment / Follow-up

Click to download full resolution via product page

Generalized Experimental Workflow for Tebapivat Clinical Trials.

Efficacy and Safety Assessments

Primary Efficacy Endpoints:

» Sickle Cell Disease (NCT06924970): The primary purpose is to compare the effect of
Tebapivat versus placebo on anemia and to evaluate the dose-response for hemoglobin
(Hb) levels.[1]
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» Myelodysplastic Syndromes (NCT05490446): In Phase 2b, the primary endpoint is
transfusion independence, defined as being transfusion-free for at least 8 consecutive
weeks.[7]

Pharmacodynamic Assessments:

e In the Phase 1 study in SCD (NCT04536792), pharmacodynamic markers included changes
in ATP and 2,3-DPG levels from baseline.[4] At Day 28, the 5 mg cohort showed a mean
percent increase in ATP of 67.8% and a mean percent reduction in 2,3-DPG of 29.44%.[4]

o Markers of hemolysis (lactate dehydrogenase and bilirubin) and erythropoiesis
(reticulocytes) were also monitored.[4]

Safety Monitoring:

e Adverse events are monitored and recorded throughout the clinical trials. In a study of a
similar pyruvate kinase activator, mitapivat, serious adverse reactions included atrial
fibrillation, gastroenteritis, rib fracture, and musculoskeletal pain.[13] The most common
adverse reactions were decreased estrone (in males), increased urate, back pain, decreased
estradiol (in males), and arthralgia.[13]

Pharmacokinetic Analysis

Pharmacokinetic parameters of Tebapivat are assessed to understand its absorption,
distribution, metabolism, and excretion. This information is crucial for dose selection and
understanding the drug's behavior in the body.[4][13]

These application notes are intended to provide a comprehensive overview for research
purposes. For complete and detailed information, please refer to the specific clinical trial
protocols and publications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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